JAK Isoform Selectivity: Lepzacitinib vs. Tofacitinib and Baricitinib
Lepzacitinib demonstrates a JAK1/3-selective inhibition profile distinct from both the pan-JAK inhibitor tofacitinib and the JAK1/2-selective inhibitor baricitinib. In cell-free enzyme assays, lepzacitinib inhibits JAK1 with an IC50 of 1.5 nM and JAK3 with an IC50 of 3.6 nM, while showing reduced potency against JAK2 (7.1 nM) and TYK2 (19.0 nM) . This profile contrasts with tofacitinib, which shows IC50 values of 15.1 nM (JAK1), 77.4 nM (JAK2), and 55.0 nM (JAK3) [1], and baricitinib, which shows IC50 values of 5.9 nM (JAK1), 5.7 nM (JAK2), >400 nM (JAK3), and 53 nM (TYK2) [2]. Lepzacitinib provides approximately 10-fold greater potency against JAK1 versus tofacitinib and retains JAK3 inhibitory activity that baricitinib (>400 nM) lacks entirely.
| Evidence Dimension | JAK isoform inhibitory potency (IC50 in nM) |
|---|---|
| Target Compound Data | JAK1: 1.5 nM; JAK3: 3.6 nM; JAK2: 7.1 nM; TYK2: 19.0 nM |
| Comparator Or Baseline | Tofacitinib: JAK1 15.1 nM, JAK2 77.4 nM, JAK3 55.0 nM, TYK2 489 nM; Baricitinib: JAK1 5.9 nM, JAK2 5.7 nM, JAK3 >400 nM, TYK2 53 nM |
| Quantified Difference | Lepzacitinib JAK1 IC50 ~10× lower (more potent) than tofacitinib; JAK3 IC50 ~15× lower than tofacitinib; JAK3 IC50 >110× lower than baricitinib |
| Conditions | Cell-free enzyme assays (ATP-competitive conditions) |
Why This Matters
This selectivity profile enables research focused on JAK1/3-mediated pathways (IL-2, IL-4, IL-15 signaling) relevant to atopic dermatitis pathophysiology while minimizing JAK2/TYK2 pathway interference, providing a distinct pharmacological tool versus pan-JAK or JAK1/2-selective inhibitors.
- [1] PMC Table 1. Tofacitinib enzyme assay IC50 values: JAK1 15.1 nM, JAK2 77.4 nM, JAK3 55.0 nM, TYK2 489 nM. View Source
- [2] PMC Table 1. Baricitinib cell-free assay IC50 values: JAK1 5.9 nM, JAK2 5.7 nM, JAK3 >400 nM, TYK2 53 nM. View Source
